molecular formula C21H21NO2 B15251397 Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate CAS No. 6629-89-6

Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate

Cat. No.: B15251397
CAS No.: 6629-89-6
M. Wt: 319.4 g/mol
InChI Key: SGOHZEKDJZBZAE-UHFFFAOYSA-N
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Description

Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate typically involves a multi-step process. One common method includes the reaction of fluorene-9-one with dimethyloxosulfonium methylide, leading to the formation of spiro[cyclopropane-1,9’-fluorene]. This intermediate is then subjected to further reactions to introduce the amino and carboxylate groups .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Spiro[cyclopropane-1,9’-fluorene]: Shares the spirocyclic framework but lacks the amino and carboxylate groups.

    Spiro[cyclohexane-1,9’-fluorene]: Similar structure with a cyclohexane ring instead of cyclohex-3-ene.

    4-Aminospiro[cyclohexane-1,9’-fluorene]-3-carboxylate: Similar functional groups but different ring structure.

Uniqueness: Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical reactivity and biological activity .

Properties

CAS No.

6629-89-6

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 2-aminospiro[cyclohexene-5,9'-fluorene]-1-carboxylate

InChI

InChI=1S/C21H21NO2/c1-2-24-20(23)16-13-21(12-11-19(16)22)17-9-5-3-7-14(17)15-8-4-6-10-18(15)21/h3-10H,2,11-13,22H2,1H3

InChI Key

SGOHZEKDJZBZAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCC2(C1)C3=CC=CC=C3C4=CC=CC=C24)N

Origin of Product

United States

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